Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative with structural modifications that enhance its pharmacological and physicochemical properties. The core DHPM scaffold is derived from the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters . Key structural features include:
- Tosylmethyl group at position 6, introducing sulfonyl functionality that may influence solubility and metabolic stability.
- Ethyl ester at position 5, a common feature in DHPMs for synthetic versatility.
Properties
IUPAC Name |
ethyl 4-(3,4-difluorophenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O5S/c1-3-30-20(26)18-17(11-31(28,29)14-7-4-12(2)5-8-14)24-21(27)25-19(18)13-6-9-15(22)16(23)10-13/h4-10,19H,3,11H2,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQXUEVRMQOCIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)F)F)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea or thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring. The final step involves the sulfonylation of the tetrahydropyrimidine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Comparison of DHPM Derivatives
Crystallographic and Conformational Analysis
- Ring Puckering: DHPM derivatives exhibit varied conformations. For example, the 2,4-difluorophenyl analog adopts a chair-like conformation , while para-substituted derivatives (e.g., 4-cyanophenyl) show planar ring systems .
- Polymorphism : Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-DHPM displays conformational polymorphism due to ester group rotation, stabilized by N–H∙∙∙O and C–H∙∙∙π interactions .
Pharmacological and Physicochemical Properties
- Lipophilicity: The 3,4-difluorophenyl group increases logP compared to mono-fluorinated or methoxy-substituted derivatives (e.g., ).
- Metabolic Stability : Sulfonyl groups (e.g., tosylmethyl) are less prone to oxidative metabolism than methyl or methoxy groups .
- Bioactivity : While explicit data for the target compound are lacking, structurally similar DHPMs show antimicrobial, anti-inflammatory, and anticancer activities .
Biological Activity
Ethyl 4-(3,4-difluorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydropyrimidine core with various substituents that enhance its biological profile. The presence of difluorophenyl and methylbenzenesulfonyl groups contributes to its lipophilicity and potential receptor interactions.
Pharmacological Activity
Research indicates that this compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .
- Anticancer Potential : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific biological receptors involved in inflammation and cell proliferation.
- Enzyme Inhibition : It has been suggested that the compound inhibits certain enzymes crucial for bacterial cell wall synthesis and cancer cell metabolism.
- Gene Expression Modulation : Studies indicate that treatment with this compound can alter gene expression profiles associated with apoptosis and inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Case Study 1 : A study involving mice with induced bacterial infections showed that administration of the compound resulted in a significant reduction in bacterial load compared to controls. Histopathological analysis revealed decreased inflammation in treated animals .
- Case Study 2 : In a cancer model using human breast cancer cell lines, the compound demonstrated potent anti-proliferative effects. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
